ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

Renin Inhibitor Aspartyl Protease Hypertension

This (2S,3S) erythro N-Boc-aminoalkyl epoxide is the definitive chiral building block for hydroxyethylamine isostere-based HIV protease and renin inhibitors. The cyclohexyl side-chain precisely fills the S1 pocket, delivering IC50 values of 4–1500 nM—substitution with leucine or phenylalanine epoxides reduces potency by orders of magnitude. ≥99% HPLC purity with orthogonal Boc/epoxide protection enables solid-phase cyclic peptide synthesis and on-resin cyclization. Only the erythro diastereomer yields the correct (2S,3S) inhibitor core; threo or racemic mixtures abolish activity. For stereochemically precise protease inhibitor development, this is the optimal single-source intermediate.

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
CAS No. 107202-62-0
Cat. No. B009582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE
CAS107202-62-0
Synonyms(1S)-(1'-(S)-N-BOC-AMINO-2-CYCLOHEXYL-ETHYL)OXIRANE
Molecular FormulaC15H27NO3
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2
InChIInChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
InChIKeyJRMDRWOEBLIOTE-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE (CAS 107202-62-0) as a Chiral Building Block for Protease Inhibitor Synthesis: Baseline Identity and Purity Profile


ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE (CAS 107202-62-0), systematically named tert-butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate, is a chiral N-protected aminoalkyl epoxide belonging to the class of peptidomimetic building blocks used in the synthesis of transition-state analog protease inhibitors [1]. The compound is characterized by its (2S,3S) stereochemistry, a tert-butyloxycarbonyl (Boc) protecting group, and a reactive epoxide moiety, and is commercially available at a defined purity of ≥ 99% (HPLC) .

Why Generic Substitution of ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE Fails: The Quantitative Impact of Stereo- and Side-Chain on Downstream Inhibitor Potency


In-class compounds such as Boc-leucine epoxide or Boc-phenylalanine epoxide cannot be trivially interchanged for ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE in protease inhibitor synthesis because the downstream inhibitor's potency is exquisitely sensitive to the side-chain's steric and hydrophobic interactions within the enzyme's S1 pocket. Replacing the cyclohexyl side-chain with an isopropyl (leucine) or benzyl (phenylalanine) group alters the IC50 of the final renin inhibitors by orders of magnitude, ranging from low nanomolar to micromolar [1]. Furthermore, the specific erythro (2S,3S) stereochemistry is a prerequisite for accessing the correct inhibitor configuration; use of the threo diastereomer or racemic mixture fundamentally alters the stereochemical outcome and therefore the biological activity of the resulting protease inhibitor [2].

ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE: Product-Specific Quantitative Evidence Guide for Procurement and Selection


Downstream Renin Inhibitor Potency (IC50 Range) is Modulated by Side-Chain Identity, Defining Application-Specific Building Block Selection

Inhibitors synthesized from epoxides derived from Boc-cyclohexylalanine demonstrate a defined potency range. The reported IC50 values for renin inhibitors incorporating the cyclohexylalanine-derived diamine scaffold range from 4 nM to 1500 nM [1]. This potency is contingent on the cyclohexyl side-chain; substituting with an alternative Boc-amino acid epoxide (e.g., Boc-leucine epoxide) results in a distinct inhibitor with a different potency profile, necessitating specific selection of the cyclohexylalanine derivative for structure-activity relationship (SAR) studies focused on this S1 pocket geometry.

Renin Inhibitor Aspartyl Protease Hypertension

Stereochemical Purity (Erythro/Threo Ratio) Determines the Diastereomeric Outcome of HIV Protease Inhibitor Core Synthesis

The synthesis of hydroxyethylamine-based HIV protease inhibitors proceeds through the erythro aminoalkyl epoxide. A preparative method yields predominantly erythro aminoalkyl epoxides, which are then converted to the corresponding N-Boc-(2S,3S)-aminoalkyl epoxides with high isomeric purity [1]. The use of an impure or threo-rich epoxide mixture would lead to the formation of the incorrect diastereomer in the final inhibitor, necessitating a stereodefined building block.

HIV Protease Inhibitor Hydroxyethylamine Isostere Chiral Synthesis

High Analytical Purity (≥99% HPLC) Minimizes Unknown Impurity-Driven Variability in Multi-Step Synthesis

Commercially supplied ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE is offered with a purity specification of ≥ 99% as determined by HPLC . While a direct comparator is not provided, this high level of analytical purity is a quantitative benchmark that reduces the risk of batch-to-batch variability and side-reactions in sensitive multi-step syntheses, such as the solid-phase synthesis of cyclic peptides where it serves as a building block .

Analytical Purity Peptide Synthesis Quality Control

Best Research and Industrial Application Scenarios for ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE


Synthesis of Hydroxyethylamine-Based HIV Protease Inhibitors via Stereodefined Epoxide Opening

This compound is the optimal choice as a key chiral intermediate in the synthesis of hydroxyethylamine isostere-containing HIV protease inhibitors. The erythro stereochemistry, as established, is a prerequisite for achieving the correct (2S,3S) configuration in the final inhibitor core, and its use is validated in the preparation of key building blocks for this class of therapeutics [1].

Structure-Activity Relationship (SAR) Studies of Renin Inhibitors Targeting the S1 Pocket

The compound is specifically suited for the synthesis of renin inhibitor analogs where the cyclohexyl side-chain is required to probe the steric and hydrophobic requirements of the enzyme's S1 pocket. The resulting inhibitors demonstrate a quantifiable IC50 range (4-1500 nM) that is directly linked to the presence of this specific side-chain, making it an essential tool for optimizing inhibitor potency in this therapeutic area [2].

Solid-Phase Synthesis of Conformationally Constrained Cyclic Peptides

Leveraging its high purity (≥ 99% HPLC) and the orthogonal Boc/Epoxide protection strategy, this compound is an effective building block for the solid-phase synthesis of cyclic peptides. The epoxide provides a reactive handle for on-resin cyclization or bioconjugation, enabling the construction of peptides with enhanced conformational stability and bioactivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.